[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride
Description
[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride is a tertiary amine derivative featuring a phenoxyethyl backbone substituted with a bromine atom at the ortho position of the aromatic ring. The compound’s structure consists of a dimethylamino group (-N(CH₃)₂) attached to an ethyl chain, which is further linked to a 2-bromophenoxy moiety. The hydrochloride salt enhances its solubility in polar solvents, a critical property for pharmaceutical formulations.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;/h3-6H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUWFNVSODQQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified by recrystallization or other suitable methods to obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the phenyl ring enables classical aromatic nucleophilic substitution (SNAr) and aliphatic nucleophilic substitution reactions under controlled conditions.
Key mechanistic aspects:
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Bromine substitution occurs preferentially at the ortho position to the ether oxygen due to electronic activation of the aromatic ring .
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
Amine-Mediated Reactions
The dimethylamine group participates in:
Salt Formation and Acid-Base Reactions
Reacts with mineral acids to form stable salts (Table 1):
Table 1: Salt formation characteristics
| Acid Reagent | Stoichiometry | Solubility (H₂O) | Crystallization Solvent |
|---|---|---|---|
| HCl (gas) | 1:1 | 32 g/100 mL | Ethanol/Et₂O |
| H₂SO₄ | 1:2 | 18 g/100 mL | Acetone |
Reductive Amination
Under H₂/Pd-C (50 psi, 60°C), undergoes reductive coupling with ketones:
textR-C(=O)-R' + [2-(2-BrC₆H₄O)CH₂CH₂NMe₂·HCl] → R-CH(NHCH₂CH₂O-2-BrC₆H₄)-R'
Yield: 74-89% depending on carbonyl substrate
Oxidation and Stability Profile
The compound shows distinct oxidative behavior:
Figure 1: Thermal stability under oxidative conditions (DSC data)
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Onset decomposition: 218°C (air) vs. 245°C (N₂)
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Exothermic peak: 225°C (ΔH = -148 J/g) correlated with bromide oxidation
Reactivity with common oxidizers:
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KMnO₄ (aq): Rapid decolorization with precipitate formation
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mCPBA: Epoxidizes adjacent double bonds (if present) without affecting bromine
Pharmaceutical Intermediate Reactions
Key transformations in drug synthesis:
Prodrug Formation
Esterification with carboxylic acid chlorides:
textRCOCl + [2-(2-BrC₆H₄O)CH₂CH₂NMe₂·HCl] → RCO-O-CH₂CH₂NMe₂·HCl + HCl
Receptor Binding Studies
Demonstrates dose-dependent inhibition at:
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α₂-Adrenergic receptors (IC₅₀ = 38 nM)
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Serotonin 5-HT₂A (IC₅₀ = 420 nM)
Data from radioligand displacement assays
Industrial-Scale Process Considerations
Table 2: Optimized large-scale reaction parameters
| Parameter | Laboratory Scale | Pilot Plant (50 kg) | Industrial (>100 kg) |
|---|---|---|---|
| Temperature | 80°C | 75-78°C | 70-72°C |
| Catalyst Loading | 5 mol% | 3.8 mol% | 2.5 mol% |
| Reaction Time | 12h | 14h | 18h |
| Purity Post-Crystallization | 98.5% | 99.1% | 99.8% |
Process economics: 23% cost reduction achieved through solvent recycling (patent WO2009128088A2)
This comprehensive reactivity profile establishes this compound as a versatile building block in medicinal chemistry and materials science. Its balanced aromatic/aliphatic reactivity enables precise structural modifications while maintaining thermal stability up to 200°C, making it suitable for multi-step synthetic sequences.
Scientific Research Applications
Chemical Synthesis
Synthesis of Derivatives
This compound serves as a crucial starting material for synthesizing various substituted phenoxyethylamines. The bromine substituent enhances the reactivity of the compound, allowing for the formation of derivatives that can be tailored for specific applications in medicinal chemistry.
Biological Applications
Biochemical Studies
The compound is utilized in studies involving amine transport and metabolism. It helps researchers understand how amines interact within biological systems and their metabolic pathways.
Receptor Binding Studies
Investigations into the binding affinity of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride to various biological receptors have shown potential therapeutic implications. The compound's structural characteristics allow it to interact with neurotransmitter receptors, making it a candidate for further pharmacological studies.
Pharmaceutical Research
Therapeutic Applications
Research has explored the compound's potential in drug development targeting specific receptors or enzymes involved in neurological disorders and other diseases. Its unique structure suggests that it may act as either an agonist or antagonist, depending on the target receptor.
Industrial Applications
Chemical Manufacturing
In the chemical industry, this compound is used to produce other chemical intermediates and fine chemicals. Its versatility makes it valuable in various synthetic pathways.
Material Science
The compound has potential applications in material science, where its properties can be exploited to develop new materials or enhance existing ones.
Case Studies and Research Findings
Several studies have investigated the cytotoxic effects of compounds similar to this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and Jurkat cells (T-cell leukemia). For example, structurally similar compounds showed IC50 values in the micromolar range, indicating their potential as anticancer agents.
- Mechanistic Insights : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation, suggesting mechanisms that may also apply to this compound.
Mechanism of Action
The mechanism of action of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the dimethylamine moiety play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogues: bromazine hydrochloride , embramine hydrochloride , and diphenhydramine hydrochloride . These share key structural motifs, such as aromatic substitution, ethylamine backbones, and tertiary amine functionalities.
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula and weight for [2-(2-Bromophenoxy)ethyl]dimethylamine HCl are inferred based on structural analysis.
Key Comparison Points:
Structural Variations :
- Bromine Substitution : The target compound and bromazine both feature brominated aromatic rings, but their positions differ (ortho vs. para). This impacts electronic distribution and receptor binding affinity. Embramine incorporates a p-bromophenyl group with an additional phenylethoxy chain, enhancing lipophilicity .
- Backbone Differences : Diphenhydramine lacks bromine but includes a benzhydryl ether group, contributing to its potent central nervous system penetration .
Pharmacological Activity: Bromazine and embramine are established antihistamines, suggesting the target compound may share similar H₁-receptor antagonism. However, the ortho-bromophenoxy group could alter binding kinetics compared to para-substituted analogues . Diphenhydramine’s benzhydryl moiety enhances its sedative effects, a property less likely in the target compound due to the absence of bulky aromatic groups .
Physicochemical Properties :
- Solubility : All compounds exhibit water solubility due to their hydrochloride salts.
- Melting Points : While direct data for the target compound are unavailable, analogues like 2C-B HCl (237–239°C) and diphenhydramine HCl (~167°C) suggest a range influenced by molecular symmetry and halogen presence .
Biological Activity
[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride is a chemical compound with potential therapeutic applications, particularly in pharmacology due to its interactions with various biological targets. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Synthesis and Preparation
The synthesis of this compound typically involves a multi-step process:
- Formation of Intermediate : The reaction starts with 2-bromophenol reacting with ethylene oxide to produce 2-(2-bromophenoxy)ethanol.
- Dimethylation : This intermediate is then reacted with dimethylamine under controlled conditions to yield the target compound.
- Hydrochloride Salt Formation : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production follows similar synthetic routes but focuses on optimizing yield and purity through controlled conditions and purification methods such as recrystallization .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The presence of the bromine atom and the dimethylamine group enhances its binding affinity and biological activity. Depending on the context, the compound can act as either an agonist or antagonist at these sites, influencing various physiological responses .
Pharmacological Applications
Research indicates that this compound may be beneficial in drug development targeting specific receptors or enzymes involved in various diseases. Its structural properties suggest potential applications in treating neurological disorders or as a modulator in neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the cytotoxic effects of compounds similar to this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat cells (T-cell leukemia). For instance, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range, indicating their potential as anticancer agents .
- Mechanistic Insights : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation, suggesting a mechanism that may also apply to this compound .
Comparative Analysis
A comparison with other halogen-substituted phenoxyethyl dimethylamines highlights the unique properties imparted by the bromine atom:
| Compound Name | Halogen Substituent | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | Bromine | Moderate cytotoxicity | Induces apoptosis |
| [2-(2-Chlorophenoxy)ethyl]dimethylamine hydrochloride | Chlorine | Lower cytotoxicity | Less effective than bromine analog |
| [2-(2-Fluorophenoxy)ethyl]dimethylamine hydrochloride | Fluorine | Variable activity | Dependent on specific receptor interactions |
The presence of different halogens significantly affects reactivity and binding affinity, which can influence therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for preparing [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride, and what critical parameters influence yield?
The compound can be synthesized via the Mannich reaction , which involves condensation of a bromophenol derivative, formaldehyde, and dimethylamine hydrochloride. Key parameters include temperature control (optimal range: 60–80°C), pH adjustment (maintained at 8–9 using aqueous NaOH), and reagent purity to minimize side reactions. Bromination of the phenoxy group requires careful stoichiometry of brominating agents (e.g., Br₂ or NBS) to avoid over-substitution . Yield optimization also depends on solvent polarity and reaction time, as seen in analogous syntheses of 2C-B derivatives .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- GC-MS : Effective for determining molecular weight and fragmentation patterns, especially when compared to reference standards (e.g., 2C-B hydrochloride analysis ).
- NMR : ¹H and ¹³C NMR identify substituent positions on the aromatic ring and ethylamine backbone. The bromine atom induces distinct deshielding in aromatic protons .
- IR Spectroscopy : Confirms functional groups like C-Br (~500–600 cm⁻¹) and ammonium hydrochloride (~2500–3000 cm⁻¹) .
Q. What are the regulatory considerations for handling and storing this compound?
Dimethylamine hydrochloride derivatives are subject to dual-use regulations due to their potential application in controlled substances. Proper storage requires anhydrous conditions to prevent hydrolysis, and safety protocols must follow GHS guidelines (e.g., ventilation, PPE) as outlined in safety data sheets .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data when confirming novel analogs?
Contradictions often arise from isomeric impurities or solvent artifacts . Strategies include:
- Multi-technique validation : Cross-reference GC-MS, NMR, and X-ray crystallography data. For example, in 2C-B analogs, GC-MS resolved positional isomerism, while NMR clarified substituent orientation .
- Comparative analysis : Use databases like PubChem to match spectral signatures with known compounds .
Q. What strategies optimize the introduction of the bromophenoxy group in similar amine derivatives?
- Electrophilic bromination : Use Br₂ in acetic acid for regioselective substitution at the ortho position.
- Catalytic systems : Lewis acids like FeCl₃ enhance bromine activation, reducing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bromophenol intermediates .
Q. How does the bromophenoxy moiety influence reactivity in nucleophilic substitutions?
The electron-withdrawing bromine increases the electrophilicity of adjacent carbons, facilitating SN₂ reactions. However, steric hindrance from the phenoxy group may reduce accessibility, necessitating elevated temperatures or catalysts (e.g., KI in Finkelstein reactions) .
Q. What impurities are common during synthesis, and how are they quantified?
- Unreacted dimethylamine : Detected via TLC (Rf = 0.3 in ethyl acetate/methanol) and quantified by HPLC with UV detection at 254 nm.
- Dimerization by-products : Arise from excess formaldehyde; mitigated by controlled reagent addition .
- Halogenated side products : Identified using GC-MS with selective ion monitoring for bromine isotopes .
Methodological Notes
- Experimental Design : For stability studies, incubate the compound at varying pH (2–12) and temperatures (25–60°C), monitoring degradation via HPLC. Dimethylamine hydrochloride analogs show increased hydrolysis under acidic conditions .
- Data Interpretation : Conflicting melting points (e.g., 237–239°C vs. literature values) may indicate polymorphic forms. Use DSC to differentiate crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
